molecular formula C12H17IN2 B1611930 1-(3-Iodobenzyl)-4-methylpiperazine CAS No. 859850-89-8

1-(3-Iodobenzyl)-4-methylpiperazine

Cat. No. B1611930
M. Wt: 316.18 g/mol
InChI Key: VQYQJWKSIRRHDZ-UHFFFAOYSA-N
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Description

“1-(3-Iodobenzyl)-4-methylpiperazine” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that 3-Iodobenzyl alcohol, a related compound, is used in organic synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(3-Iodobenzyl)-4-methylpiperazine”. However, the synthesis of similar compounds often involves reactions like acylation, condensation, and cyclization2.



Molecular Structure Analysis

The molecular structure of a compound like “1-(3-Iodobenzyl)-4-methylpiperazine” would likely include a piperazine ring with a 3-Iodobenzyl group attached. However, specific structural details are not available3.



Chemical Reactions Analysis

The chemical reactions involving “1-(3-Iodobenzyl)-4-methylpiperazine” are not well-documented. However, related compounds like 3-Iodobenzyl alcohol undergo reactions such as cross-coupling with zinc reagents1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Iodobenzyl)-4-methylpiperazine” are not well-documented. However, a related compound, 4-Iodobenzyl bromide, is a beige crystalline solid5.


Safety And Hazards

The safety and hazards of “1-(3-Iodobenzyl)-4-methylpiperazine” are not well-documented. However, related compounds like 3-Iodobenzyl bromide are considered hazardous, causing severe skin burns and eye damage6.


Future Directions

The future directions for the study and use of “1-(3-Iodobenzyl)-4-methylpiperazine” are not clear due to the lack of available data. However, related compounds are used in laboratory settings for the synthesis of other substances5.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

1-[(3-iodophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYQJWKSIRRHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590426
Record name 1-[(3-Iodophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodobenzyl)-4-methylpiperazine

CAS RN

859850-89-8
Record name 1-[(3-Iodophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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